N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine
Description
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic coumarin-derived compound featuring a 2-oxo-2H-chromen (coumarin) core substituted with a hexyl group at position 3 and a methyl group at position 3. The 7-hydroxy group of the coumarin is functionalized with an acetyloxy linker, which is further conjugated to norleucine, a non-proteinogenic amino acid analog with a linear hexyl side chain . This structural design combines the photophysical properties of coumarins with the biocompatibility of amino acids, making it a candidate for applications in medicinal chemistry and materials science.
The compound’s molecular complexity necessitates precise synthesis and characterization, often involving techniques like X-ray crystallography (supported by SHELX software ) and spectroscopic analysis (IR, NMR) .
Properties
Molecular Formula |
C24H33NO6 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H33NO6/c1-4-6-8-9-10-19-16(3)18-13-12-17(14-21(18)31-24(19)29)30-15-22(26)25-20(23(27)28)11-7-5-2/h12-14,20H,4-11,15H2,1-3H3,(H,25,26)(H,27,28) |
InChI Key |
CPRSRMRUJNBZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC(CCCC)C(=O)O)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Norleucine Moiety: The norleucine moiety can be attached through an amide coupling reaction using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction of the carbonyl group in the chromenone core can yield dihydrochromenone derivatives.
Substitution: The hexyl chain and norleucine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets and pathways. The chromenone core is known to interact with enzymes and receptors, modulating their activity. The hexyl chain and norleucine moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
- The hexyl group on the coumarin core remains consistent, preserving lipophilicity .
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
- Key Differences : Substitutes the 7-oxyacetyl group with a 6-chloro-7-hydroxy moiety.
2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]acetamide
- Key Differences: Incorporates a benzyl group at position 3 and a complex isoquinoline-derived amine.
- Implications: The benzyl group enhances aromatic interactions, while the isoquinoline moiety introduces basicity and conformational rigidity, likely influencing receptor affinity .
Coumarin-Acetohydrazide Derivatives
Compounds like (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) and (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l) exhibit:
- Structural Variance: Acetohydrazide linkages instead of acetyl-amino acid conjugates.
- Implications : Hydrazide groups enable Schiff base formation, useful in metal coordination or pH-responsive systems. These derivatives show moderate melting points (e.g., 2k: 218–220°C) and distinct IR peaks (C=O stretch at 1730–1750 cm⁻¹) .
Heterocyclic Derivatives with Similar Backbones
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate:
- Key Differences: Replaces coumarin with a pyrimidinyl-aniline scaffold and dichlorophenoxy groups.
- Implications : The pyrimidine ring enhances π-π stacking, while chlorine atoms improve antifungal activity. Crystal structure analysis (space group P1, C–H⋯O hydrogen bonds) reveals planar geometry favoring molecular packing .
Comparative Data Table
Research Findings and Implications
- Synthetic Methods: The target compound likely follows routes similar to and , involving acetylation of the coumarin hydroxyl group, followed by coupling with norleucine using activating agents (e.g., DCC).
- Physicochemical Properties: The hexyl group and norleucine side chain confer higher lipophilicity (logP ~4.5 estimated) compared to glycine derivatives (~3.2), impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
